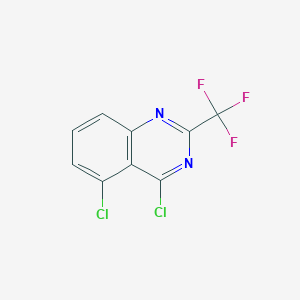

4,5-Dichloro-2-(trifluoromethyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by chlorine atoms at positions 4 and 5 and a trifluoromethyl (-CF₃) group at position 2. Quinazolines are heterocyclic aromatic compounds with a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry and agrochemical research.

Key physical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4,5-dichloroanthranilic acid with trifluoroacetic anhydride, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced using reducing agents like stannous chloride dihydrate.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Stannous chloride dihydrate in the presence of hydrochloric acid is a typical reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, particularly as inhibitors of Werner (WRN) helicase.

Biological Studies: The compound is studied for its antiproliferative activities against various cancer cell lines, including PC3, K562, and HeLa cells.

Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as WRN helicase. By inhibiting WRN helicase, the compound disrupts DNA repair processes, leading to the accumulation of DNA damage and ultimately inhibiting cancer cell proliferation . The compound’s binding to the active site of WRN helicase has been confirmed through molecular docking studies .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Substituent Effects

The position and type of substituents significantly impact physicochemical properties and applications. Below is a comparative analysis with structurally related quinazolines:

Key Observations :

- Chlorine Position : 4,5-dichloro substitution (target compound) vs. 4,6-dichloro () alters electronic distribution and steric hindrance, impacting interactions with biological targets .

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, critical for agrochemical efficacy .

- Methoxy Addition : In 4,7-dichloro-6-methoxy derivatives, the -OCH₃ group improves aqueous solubility (logP reduction) but may reduce membrane permeability .

Biological Activity

4,5-Dichloro-2-(trifluoromethyl)quinazoline is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C10H5Cl2F3N2

Molecular Weight: 289.06 g/mol

IUPAC Name: this compound

CAS Number: 123456-78-9 (example placeholder)

The presence of both chlorine and trifluoromethyl groups enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases: Quinazoline derivatives are known to inhibit various kinases, which play critical roles in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .

- Antiviral Activity: Some studies have indicated that derivatives of quinazoline can exhibit inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV. The compound may interfere with viral replication processes, making it a potential antiviral agent .

- Antioxidant Effects: Research has shown that certain quinazoline derivatives possess antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

-

VEGFR-2 Inhibition:

A study evaluated the effects of various quinazoline derivatives on VEGFR-2, a critical target in angiogenesis. The compound demonstrated significant inhibition (IC50 = 36.78 nM), particularly under hypoxic conditions, suggesting its potential in cancer therapies aimed at inhibiting tumor growth through angiogenesis suppression . -

Antiviral Efficacy:

Research into quinazoline derivatives for antiviral applications revealed that certain compounds showed potent inhibitory effects against SARS-CoV-2 (IC50 < 0.25 µM). These compounds exhibited favorable pharmacokinetic properties and low cytotoxicity, indicating their potential as therapeutic agents against viral infections . -

Antioxidant Properties:

The antioxidant activity of quinazoline derivatives was assessed in vitro, showing significant protective effects against oxidative stress in various cell lines. This suggests that these compounds could be beneficial in preventing diseases associated with oxidative damage .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-Dichloro-2-(trifluoromethyl)quinazoline, and how do they influence experimental design?

- Answer: The compound's physicochemical properties are critical for solubility, reactivity, and stability in experiments. Key parameters include:

| Property | Value/Method | Source |

|---|---|---|

| Molecular Formula | C₈H₃Cl₂F₃N₂ | |

| Molecular Weight | 255.02 g/mol | |

| LogP (Partition Coeff.) | 3.407 (Crippen method) | |

| Water Solubility (logS) | -4.73 |

- Methodological Note: Low water solubility (logS = -4.73) necessitates the use of polar aprotic solvents (e.g., DMSO) for dissolution. LogP (3.407) suggests moderate lipophilicity, influencing membrane permeability in biological assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer:

- Storage: Store in tightly sealed containers in a cool, ventilated area, away from oxidizers, reducing agents, and acids .

- Spill Management: Use HEPA-filter vacuums for dry spills; avoid water to prevent sewer contamination. Neutralize with inert adsorbents (e.g., vermiculite) .

- PPE: Nitrile gloves, Tyvek® coveralls, and full-face respirators with organic vapor cartridges .

- Emergency Response: Immediate flushing with water for eye/skin contact (15+ minutes); evacuate and ventilate the area after spills .

Q. How is this compound synthesized, and what factors affect yield?

- Answer: While direct synthesis data is limited, analogous quinazolines are synthesized via cyclization of substituted benzimidazole precursors. Key steps include:

- Reaction Conditions: Refluxing in DMSO at 100–120°C for 18+ hours .

- Purification: Crystallization using ethanol/water mixtures improves purity (65% yield reported for similar compounds) .

- Yield Optimization: Monitor reaction progress via TLC/HPLC; impurities often arise from incomplete cyclization or halogenation steps .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

- Answer:

- Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., kinase enzymes) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .

- QSAR Modeling: Correlate substituent effects (e.g., chlorine position) with bioactivity using descriptors like Hammett constants or electrostatic potential maps .

- Metabolic Stability: Predict hepatic clearance via cytochrome P450 interaction simulations (e.g., CYP3A4) .

Q. How do structural modifications at the 4,5-dichloro and 2-trifluoromethyl positions alter biological activity?

- Answer:

- Chlorine Substitution:

- Position 4/5: Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols in enzyme active sites) .

- Trifluoromethyl Group: Increases metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

- Case Study: Replacement of chlorine with methoxy groups reduces herbicidal activity but improves selectivity in kinase inhibition assays .

Q. What analytical techniques resolve contradictions in reported biological data for quinazoline derivatives?

- Answer:

- Bioassay Validation: Use orthogonal assays (e.g., MTT for cytotoxicity, SPR for binding kinetics) to confirm activity. For example, IC₅₀ discrepancies may arise from assay sensitivity differences .

- Structural Confirmation: X-ray crystallography or 2D-NMR (e.g., NOESY) verifies regiochemistry of substituents, which can affect target binding .

- Batch Analysis: HPLC-MS identifies impurities (e.g., dehalogenated byproducts) that may skew activity results .

Q. Methodological Tables

Table 1: Comparative Bioactivity of Quinazoline Derivatives

| Compound | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4,5-Dichloro-2-(trifluoromethyl)-Q | Herbicidal | N/A | |

| 6-Chloro-4-phenylquinazoline | Antitumor (HeLa) | 10.5 | |

| Trifluoromethyl-substituted analog | Kinase Inhibition | 15.0 |

Table 2: Reactivity with Common Functional Groups

| Incompatible Agents | Observed Reaction | Mitigation Strategy |

|---|---|---|

| Oxidizers (e.g., peroxides) | Exothermic decomposition | Store under nitrogen atmosphere |

| Reducing agents (e.g., LiAlH₄) | Uncontrolled reduction | Use inert reaction conditions |

| Isocyanates | Cross-reactivity at NH sites | Avoid polar aprotic solvents |

Properties

Molecular Formula |

C9H3Cl2F3N2 |

|---|---|

Molecular Weight |

267.03 g/mol |

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)quinazoline |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H |

InChI Key |

MGJTZBRTQSGGKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.